2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide
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Overview
Description
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group (-CN), a methoxyphenyl group (-OCH₃), and a phenyl group (-C₆H₅) attached to a propanamide backbone
Mechanism of Action
Target of Action
Cyanoacetamide derivatives, which this compound is a part of, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants where the carbonyl and the cyano functions of these compounds enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .
Mode of Action
It’s known that cyanoacetamide derivatives can take part in a variety of condensation and substitution reactions . The active hydrogen on C-2 of these compounds can participate in these reactions .
Biochemical Pathways
Cyanoacetamide derivatives are known to be involved in the synthesis of a wide variety of heterocyclic compounds . These compounds are often involved in various biological pathways, but the exact pathways would depend on the specific derivative and its biological targets.
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have significant molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide can be achieved through several methods. One common approach involves the reaction of cyanoacetic acid derivatives with substituted aromatic amines. For instance, the reaction of cyanoacetic acid with 4-methoxyaniline and phenyl isocyanate under controlled conditions can yield the desired compound . The reaction typically requires a solvent such as ethanol and a catalyst like piperidine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced techniques such as microwave irradiation and biocatalysis .
Chemical Reactions Analysis
Types of Reactions
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate
- 2-Cyano-3-(dimethylamino)-N-(4-phenylthiazol-2-yl)acrylamide
Uniqueness
2-Cyano-3-(4-methoxyphenyl)-N-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
2-cyano-3-(4-methoxyphenyl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-9-7-13(8-10-16)11-14(12-18)17(20)19-15-5-3-2-4-6-15/h2-10,14H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEDDQQBCXQOMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(C#N)C(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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